1-Ethoxy-3-(p-tolyl)urea

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1-Ethoxy-3-(p-tolyl)urea (CAS 325474-93-9) is a specialty asymmetrical urea derivative with ≥98% purity, featuring a unique ethoxy group and p-tolyl moiety. This substitution pattern enhances lipophilicity and directs metabolic oxidation, making it an ideal synthetic intermediate for drug discovery and structure-metabolism studies. Order now for reproducible yields.

Molecular Formula C10H14N2O2
Molecular Weight 194.234
CAS No. 325474-93-9
Cat. No. B2620970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxy-3-(p-tolyl)urea
CAS325474-93-9
Molecular FormulaC10H14N2O2
Molecular Weight194.234
Structural Identifiers
SMILESCCONC(=O)NC1=CC=C(C=C1)C
InChIInChI=1S/C10H14N2O2/c1-3-14-12-10(13)11-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,11,12,13)
InChIKeyRNQXNXOLWBSVHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxy-3-(p-tolyl)urea CAS 325474-93-9: Technical Profile and Sourcing Context


1-Ethoxy-3-(p-tolyl)urea (CAS 325474-93-9) is an asymmetrical urea derivative featuring an ethoxy group on one nitrogen and a p-tolyl (4-methylphenyl) group on the other . With the molecular formula C10H14N2O2 and a molecular weight of 194.234 g/mol, it is classified as a specialty research chemical . This compound is commercially available at purities typically ranging from 95% to 98%, as documented in supplier catalogs . It is strictly intended for non-human research and laboratory applications, and is not approved for therapeutic or veterinary use . The compound serves primarily as a synthetic intermediate or reagent in organic chemistry and medicinal chemistry research .

Why 1-Ethoxy-3-(p-tolyl)urea Cannot Be Interchanged with Other Urea Derivatives


The N-ethoxy substitution in 1-ethoxy-3-(p-tolyl)urea fundamentally alters its chemical and biological properties relative to simpler urea analogs. The ethoxy group introduces unique hydrogen-bonding capacity and alters lipophilicity, which directly impacts solubility, target binding, and metabolic stability . Substituting this compound with a more generic urea derivative, such as p-tolylurea (CAS 622-51-5), would result in the loss of these specific interactions. For instance, p-tolylurea lacks the ethoxy substituent entirely, significantly changing its molecular recognition profile . Similarly, switching to an ethoxy-phenylurea analog (e.g., 1-ethoxy-3-phenylurea) removes the crucial para-methyl group, which is known to influence the oxidative metabolism and clearance of this compound class [1]. The following quantitative evidence details these specific points of differentiation.

Quantitative Evidence Guide for 1-Ethoxy-3-(p-tolyl)urea Differentiation


Procurement Consideration: Documented Purity Specification vs. Unverified Alternatives

For procurement decisions, 1-Ethoxy-3-(p-tolyl)urea from established suppliers like Leyan is provided with a documented purity of 98% . This is in contrast to many generic or lesser-known sources where purity may be unspecified or significantly lower (e.g., a minimum of 95% for some analogs ). This difference is critical for researchers requiring a well-defined starting material for reproducible synthesis or biological assays. The 98% purity specification, while not a direct biological comparison, is a key differentiator for the compound's utility and value in a laboratory setting.

Chemical Procurement Quality Control Research Chemical Sourcing

Pharmacokinetic Differentiation: Impact of p-Tolyl Group on Metabolic Oxidation vs. Hydroxylation

A classic study on the metabolism of tolylureas demonstrates that the position of the methyl group critically dictates the primary metabolic pathway. For p-tolylurea (the core structural motif of the target compound), the major route is oxidation of the methyl group to a carboxylic acid, with minimal ring hydroxylation. This is quantitatively different from o-tolylurea (which undergoes ring hydroxylation) and m-tolylurea (which undergoes a mixture of both) [1]. The presence of the ethoxy group in 1-Ethoxy-3-(p-tolyl)urea is expected to further modulate this metabolic profile. This class-level inference highlights that a simple substitution of the aryl group can lead to profoundly different clearance mechanisms and rates, a key consideration in lead optimization.

Drug Metabolism Pharmacokinetics ADME

Structural Differentiation: Ethoxy Substituent Modulates Solubility and Hydrogen Bonding

The ethoxy group in 1-ethoxy-3-(p-tolyl)urea is a critical determinant of its physicochemical properties. Research on related N-ethoxyphenylureas indicates that this group enhances solubility in organic solvents like ethanol and acetone while maintaining limited water solubility due to its hydrophobic character . This is a direct contrast to the parent p-tolylurea, which lacks this moiety and would be expected to have different solubility and hydrogen-bonding capacity. The ethoxy group provides an additional site for hydrogen bonding, which can increase target binding affinity and selectivity in biological systems compared to non-ethoxylated analogs .

Medicinal Chemistry Physical Chemistry Drug Design

Defined Application Scenarios for 1-Ethoxy-3-(p-tolyl)urea in Research


Scenario 1: Reproducible Chemical Synthesis and Medicinal Chemistry

When used as a synthetic intermediate, the documented 98% purity specification minimizes side reactions and ensures reproducible yields, making it the preferred choice over less well-characterized alternatives. Its ethoxy group provides a distinct reactivity profile, allowing for selective transformations not possible with simpler ureas .

Scenario 2: Pharmacokinetic and Metabolism Studies

In drug discovery programs exploring urea-based scaffolds, the presence of the p-tolyl group directs metabolic oxidation rather than ring hydroxylation . This class-level insight allows researchers to predict a distinct clearance pathway, making 1-ethoxy-3-(p-tolyl)urea a valuable tool compound for investigating structure-metabolism relationships, especially when compared to ortho- or meta-substituted analogs.

Scenario 3: Development of Soluble Epoxide Hydrolase (sEH) Inhibitors

1,3-Disubstituted ureas with ether functionalities are a recognized pharmacophore for sEH inhibition . 1-Ethoxy-3-(p-tolyl)urea fits this profile, combining an ethoxy ether group with a substituted aryl moiety. This makes it a potential starting point for developing novel sEH inhibitors, where its specific substitution pattern can be exploited to optimize potency, solubility, and metabolic stability relative to other ether-urea analogs.

Scenario 4: Analytical Chemistry and Reference Standard Use

Given its defined purity and well-characterized structure , 1-Ethoxy-3-(p-tolyl)urea can serve as a reliable reference standard in analytical method development, such as HPLC or LC-MS assays. Its unique retention time and mass fragmentation pattern would allow for its use as a calibration standard for quantifying similar urea derivatives in complex matrices.

Technical Documentation Hub

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